SKF96067

Description

Properties

IUPAC Name |

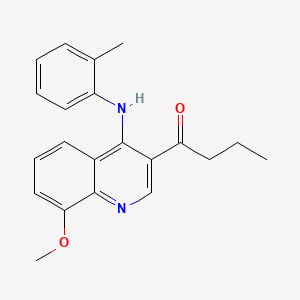

1-[8-methoxy-4-(2-methylanilino)quinolin-3-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-8-18(24)16-13-22-21-15(10-7-12-19(21)25-3)20(16)23-17-11-6-5-9-14(17)2/h5-7,9-13H,4,8H2,1-3H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVJDLHBPIXVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CN=C2C(=C1NC3=CC=CC=C3C)C=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151146 | |

| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115607-61-9 | |

| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115607619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Butyryl-4-(2-methylphenylamino)-8-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

SKF96067: A Technical Guide to its Application as a Store-Operated Calcium Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of SKF96067 (also known as SK&F 96365) as a pharmacological tool for the study of store-operated calcium entry (SOCE). It details the compound's mechanism of action, presents quantitative data on its inhibitory effects, outlines experimental protocols for its use, and discusses its limitations. This document is intended to serve as a comprehensive resource for researchers in academia and industry employing this compound in their investigations of calcium signaling pathways.

Introduction to Store-Operated Calcium Entry (SOCE)

Store-operated calcium entry (SOCE) is a crucial and ubiquitous calcium signaling mechanism in a wide variety of cell types. It is initiated by the depletion of calcium (Ca²⁺) from the endoplasmic reticulum (ER), which is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident transmembrane protein. Upon sensing low ER Ca²⁺ levels, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane (PM) junctions. At these junctions, STIM1 directly interacts with and activates Orai1, the pore-forming subunit of the Ca²⁺ release-activated Ca²⁺ (CRAC) channel, leading to a sustained influx of extracellular Ca²⁺ into the cell. This influx is critical for a multitude of cellular processes, including gene expression, cell proliferation, and immune responses.

This compound: An Overview

This compound is a synthetic imidazole derivative that has been widely used as a pharmacological inhibitor of SOCE. It was one of the first small molecules identified to block this pathway and has been instrumental in elucidating the physiological roles of SOCE. However, it is crucial to recognize that this compound is not a specific inhibitor of SOCE and exhibits activity against a range of other ion channels.

Mechanism of Action

The precise mechanism by which this compound inhibits SOCE is not fully elucidated, but it is believed to act at the level of the Orai1 channel or the STIM1-Orai1 coupling process. Some studies suggest that this compound may directly block the Orai1 channel pore, thereby preventing Ca²⁺ influx. Other evidence points towards an interference with the interaction between STIM1 and Orai1, which is essential for channel activation.[1] It is important to note that this compound does not affect the release of Ca²⁺ from intracellular stores.[2][3]

Chemical Properties

-

IUPAC Name: 1-(2-(4-methoxyphenyl)-2-(3-(4-methoxyphenyl)propoxy)ethyl)-1H-imidazole

-

Molecular Formula: C₂₂H₂₆N₂O₃

-

Molecular Weight: 382.46 g/mol

Data Presentation: Inhibitory Profile of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on SOCE and its major off-target channels. This information is critical for designing experiments and interpreting results.

Table 1: Inhibition of Store-Operated Calcium Entry (SOCE) by this compound in Various Cell Types

| Cell Type | Assay Method | IC₅₀ (µM) | Reference(s) |

| Human Platelets (ADP-stimulated) | Quin2/Fura-2 Fluorescence | 8.5 | [2][3] |

| Human Platelets (Thrombin-stimulated) | Quin2/Fura-2 Fluorescence | 11.7 | [2][3] |

| Jurkat T cells | Indo-1 Fluorescence | 12 | [4] |

| HEK293 cells | Fura-2 Fluorescence | 16 | [5] |

| HCT116 (colorectal cancer) cells | Fura-2 Fluorescence | 10.88 | [6] |

| HT29 (colorectal cancer) cells | Fura-2 Fluorescence | 14.56 | [6] |

Table 2: Off-Target Effects of this compound on Other Ion Channels

| Channel Type | Cell/System | Assay Method | IC₅₀ (µM) | Reference(s) |

| Voltage-gated Ca²⁺ channels | GH3 pituitary cells, Rabbit ear artery | Fura-2 Fluorescence, Voltage-clamp | Not specified, but inhibited | [2][3] |

| TRPC3 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7][8] |

| TRPC6 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7] |

| TRPC7 channels | Expressed in HEK293 cells | Not specified | ~5-30 | [7] |

| Voltage-gated Na⁺ channels (cardiac) | Rat ventricular myocytes | Patch-clamp | 1.36 (at 0.5 Hz) | Not found in search |

| T-type Ca²⁺ channels (hCaᵥ3.1) | Expressed in HEK293 cells | Patch-clamp | 0.563 | Not found in search |

Experimental Protocols

This section provides detailed methodologies for two common experimental approaches to assess the effect of this compound on SOCE.

Calcium Imaging using Fura-2 AM

This protocol describes the measurement of intracellular calcium concentration ([Ca²⁺]i) changes in response to store depletion and SOCE inhibition by this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cells of interest cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological saline

-

Thapsigargin (or another SERCA pump inhibitor)

-

This compound

-

Calcium-free HBSS (containing EGTA, e.g., 1 mM)

-

Calcium-containing HBSS (e.g., 2 mM CaCl₂)

-

Fluorescence microscopy setup equipped for ratiometric imaging (e.g., with 340 nm and 380 nm excitation filters and a >510 nm emission filter)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and grow to the desired confluency.

-

Fura-2 AM Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mM) in anhydrous DMSO.

-

Prepare a loading buffer by diluting the Fura-2 AM stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.[9]

-

Remove the culture medium from the cells and wash once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark.[10][11]

-

Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 30 minutes.[10]

-

-

Calcium Measurement:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Perfuse the cells with calcium-free HBSS.

-

Record a stable baseline fluorescence ratio (F340/F380).

-

To deplete ER Ca²⁺ stores, add thapsigargin (e.g., 1-2 µM) to the calcium-free HBSS. This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.

-

Once the [Ca²⁺]i returns to baseline, perfuse the cells with calcium-containing HBSS to initiate SOCE. This will result in a sustained increase in [Ca²⁺]i.

-

To test the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 10-50 µM) for a specified time (e.g., 15-30 minutes) before the re-addition of calcium.[7][8] Alternatively, this compound can be added during the SOCE phase to observe acute inhibition.

-

-

Data Analysis:

-

Calculate the F340/F380 ratio over time.

-

The change in the ratio is proportional to the change in [Ca²⁺]i.

-

Quantify SOCE as the peak or the area under the curve of the [Ca²⁺]i increase upon calcium re-addition.

-

Compare the SOCE in control cells versus cells treated with this compound to determine the extent of inhibition.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of the Ca²⁺ release-activated Ca²⁺ current (Icrac) and its inhibition by this compound.

Materials:

-

Cells of interest

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass capillaries for pipette fabrication

-

Extracellular solution (e.g., containing in mM: 130 NaCl, 4.5 KCl, 20 CaCl₂, 2 MgCl₂, 10 D-glucose, 10 HEPES, pH 7.4)

-

Intracellular (pipette) solution (e.g., containing in mM: 135 Cs-glutamate, 8 MgCl₂, 10 BAPTA or 20 EGTA, 10 HEPES, pH 7.2)

-

Thapsigargin or IP₃ to induce store depletion

-

This compound

Procedure:

-

Cell Preparation: Plate cells at a low density to allow for easy patching of individual cells.

-

Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with the intracellular solution.

-

Recording Configuration:

-

Obtain a gigaohm seal (>1 GΩ) between the patch pipette and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

-

Icrac Recording:

-

Clamp the cell at a holding potential of 0 mV.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50-100 ms) every 2-5 seconds to elicit currents.

-

Icrac will develop over several minutes as the store-depleting agent (e.g., passive depletion by BAPTA/EGTA in the pipette, or addition of thapsigargin to the bath) takes effect. Icrac is characterized by its strong inward rectification and reversal potential > +30 mV.

-

-

Application of this compound:

-

Once a stable Icrac is established, perfuse the cell with the extracellular solution containing the desired concentration of this compound.

-

Monitor the inhibition of the inward current at negative potentials (e.g., -80 mV or -100 mV).

-

-

Data Analysis:

-

Measure the amplitude of the inward current at a specific negative potential (e.g., -80 mV) before and after the application of this compound.

-

Calculate the percentage of inhibition.

-

Construct a dose-response curve by applying different concentrations of this compound to determine the IC₅₀.

-

Mandatory Visualizations

Signaling Pathway of Store-Operated Calcium Entry and Inhibition by this compound

Caption: SOCE signaling cascade and this compound's inhibitory action.

Experimental Workflow for Assessing SOCE Inhibition

Caption: Workflow for a typical SOCE inhibition experiment using calcium imaging.

Limitations and Considerations

While this compound is a valuable tool, its lack of specificity is a significant limitation that researchers must consider. As highlighted in Table 2, this compound inhibits various other ion channels, often with similar or even greater potency than its inhibition of SOCE. Therefore, attributing an observed physiological effect solely to SOCE inhibition based on the use of this compound is not advisable without further validation using more specific inhibitors, molecular tools (e.g., siRNA or CRISPR/Cas9-mediated knockout of STIM1 or Orai1), or a combination of approaches.

Conclusion

This compound remains a widely used pharmacological agent for the initial investigation of SOCE. Its ability to block Ca²⁺ entry following store depletion has contributed significantly to our understanding of this fundamental signaling pathway. However, researchers and drug development professionals must be acutely aware of its non-selective nature and interpret data generated with this compound with caution. This technical guide provides the necessary quantitative data and experimental frameworks to utilize this compound effectively while acknowledging its limitations, thereby promoting rigorous and reproducible scientific inquiry into the complex world of calcium signaling.

References

- 1. Effects of Inhalation of STIM-Orai Antagonist SKF 96365 on Ovalbumin-Induced Airway Remodeling in Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Side-by-side comparison of published small molecule inhibitors against thapsigargin-induced store-operated Ca2+ entry in HEK293 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protective Effects of SKF-96365, a Non-Specific Inhibitor of SOCE, against MPP+-Induced Cytotoxicity in PC12 Cells: Potential Role of Homer1 | PLOS One [journals.plos.org]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. moodle2.units.it [moodle2.units.it]

- 11. hellobio.com [hellobio.com]

An In-depth Technical Guide to the Effects of SKF-96365 on Intracellular Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SKF-96365, a widely used pharmacological tool in the study of intracellular calcium signaling. We will delve into its core mechanism of action, present quantitative data on its efficacy and off-target effects, provide detailed experimental protocols for its characterization, and visualize key signaling pathways and experimental workflows.

Introduction to SKF-96365

SKF-96365 (1-{β-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride) was initially identified as an inhibitor of receptor-mediated calcium entry. It has since become a staple in cell signaling research, primarily utilized as a blocker of Transient Receptor Potential Canonical (TRPC) channels, which are key mediators of store-operated calcium entry (SOCE) and other calcium influx pathways.[1][2] However, a growing body of evidence highlights its non-selective nature, with significant effects on a variety of other ion channels and transporters.[3][4] A thorough understanding of its pharmacological profile is therefore critical for the accurate interpretation of experimental results.

Core Mechanism of Action on TRPC Channels

The principal mechanism of action attributed to SKF-96365 is the blockade of TRPC channels. These non-selective cation channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs), leading to an influx of Ca2+ and other cations. This influx contributes to the elevation of intracellular calcium concentration ([Ca2+]i), a ubiquitous second messenger that regulates a vast array of cellular processes.

SKF-96365 is believed to directly interact with the pore region of TRPC channels, thereby physically occluding the passage of ions. This inhibition is concentration-dependent and has been demonstrated across various TRPC channel subtypes, including TRPC3, TRPC6, and TRPC7.[5]

Quantitative Pharmacological Data

The potency of SKF-96365 can vary significantly depending on the specific ion channel subtype, the expression system, and the experimental conditions. The following tables summarize key quantitative data for its on-target and off-target effects.

Table 1: Inhibitory Potency of SKF-96365 on TRPC Channels and SOCE

| Target | Cell Type/Expression System | IC50 / Effective Concentration | Reference(s) |

| TRPC6 | Mouse, expressed | 4.2 µM (pIC50 5.4) | [5] |

| Receptor-Mediated Ca2+ Entry (RMCE) | Human platelets (ADP-stimulated) | 8.5 µM | [6] |

| Receptor-Mediated Ca2+ Entry (RMCE) | Human platelets (thrombin-stimulated) | 11.7 µM | [6] |

| Store-Operated Ca2+ Entry (SOCE) | Rat peritoneal mast cells | ~4 µM | [7] |

| TRPC3 | HEK293 cells | ~5 µM | [4] |

Table 2: Off-Target Effects of SKF-96365

| Target | Effect | IC50 / EC50 / Effective Concentration | Reference(s) |

| Low-Voltage-Activated (LVA) T-type Ca2+ Channels (hCaV3.1) | Inhibition | ~560 nM | [3][4][8] |

| High-Voltage-Activated (HVA) Ca2+ Channels (P/Q, N, L-types) | Inhibition | Effective at 10 µM | [4] |

| hERG Potassium Channels | Inhibition | Concentration-dependent | [7] |

| Na+/Ca2+ Exchanger (NCX) - Reverse Mode | Enhancement | EC50 of 9.79 µM | [9][10] |

| Intracellular Ca2+ Release | Induction | 25-100 µM in MDCK cells | [9] |

Detailed Experimental Protocols

To facilitate the rigorous investigation of SKF-96365's effects, this section provides detailed protocols for key experimental techniques.

Measurement of Intracellular Calcium using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in [Ca2+]i.

Materials:

-

Cells of interest cultured on coverslips or in 96-well plates

-

Fura-2 AM (acetoxymethyl ester)

-

High-quality anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline

-

Pluronic F-127 (optional, to aid dye loading)

-

Probenecid (optional, to prevent dye extrusion)

-

Fluorescence microscope or plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection (~510 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Fura-2 AM (e.g., 1 mM) in anhydrous DMSO. Store desiccated at -20°C.

-

Prepare a loading buffer containing 1-5 µM Fura-2 AM in HBSS. If using, add Pluronic F-127 (e.g., 0.02%) and probenecid (e.g., 2.5 mM).

-

-

Cell Loading:

-

Wash cultured cells once with HBSS.

-

Incubate cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

-

-

Washing and De-esterification:

-

Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS (with probenecid if used during loading) for at least 20-30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip onto the microscope stage or place the 96-well plate in the plate reader.

-

Acquire fluorescence images or readings by alternating excitation at 340 nm and 380 nm, while collecting the emission at ~510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding any stimuli.

-

Apply SKF-96365 at the desired concentrations and record the change in the F340/F380 ratio over time.

-

Agonists or other compounds can be added to investigate the effect of SKF-96365 on specific calcium signaling pathways.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

-

The change in this ratio is proportional to the change in [Ca2+]i. For quantitative measurements, calibration using ionomycin and EGTA is required to determine Rmin and Rmax.

-

Store-Operated Calcium Entry (SOCE) Assay using Mn2+ Quench

This assay indirectly measures the activity of store-operated channels by monitoring the quenching of Fura-2 fluorescence by manganese (Mn2+), which can enter the cell through these channels.

Materials:

-

Fura-2 AM loaded cells (as described in 4.1)

-

Ca2+-free HBSS

-

Thapsigargin (or another SERCA pump inhibitor)

-

MnCl2 solution

-

Fluorescence imaging system capable of exciting at the isosbestic point of Fura-2 (~360 nm)

Procedure:

-

Baseline Measurement:

-

Begin by imaging Fura-2 loaded cells in standard HBSS.

-

-

Store Depletion:

-

Perfuse the cells with Ca2+-free HBSS to remove extracellular calcium.

-

Add thapsigargin (e.g., 1-2 µM) to the Ca2+-free HBSS to deplete intracellular calcium stores by inhibiting the SERCA pump. This will cause a transient increase in [Ca2+]i due to leakage from the ER.

-

-

Mn2+ Quenching:

-

Once the [Ca2+]i has returned to a near-baseline level, switch to a Ca2+-free HBSS solution containing MnCl2 (e.g., 0.5-1 mM).

-

Excite the cells at the isosbestic point of Fura-2 (~360 nm) and record the fluorescence emission at ~510 nm.

-

The rate of decrease in fluorescence intensity is proportional to the rate of Mn2+ influx through open store-operated channels.

-

-

Effect of SKF-96365:

-

To test the effect of SKF-96365, pre-incubate the cells with the inhibitor before and during the store depletion and Mn2+ addition steps.

-

Compare the rate of Mn2+ quench in the presence and absence of SKF-96365.

-

Whole-Cell Patch Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the currents flowing across the cell membrane.

Materials:

-

Patch-clamp rig (amplifier, micromanipulator, perfusion system, anti-vibration table)

-

Borosilicate glass capillaries for pulling patch pipettes

-

Intracellular (pipette) solution (e.g., Cs-based to block K+ currents)

-

Extracellular (bath) solution (e.g., HBSS)

-

Cells expressing the ion channels of interest

Procedure:

-

Pipette Preparation:

-

Pull glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the intracellular solution.

-

-

Cell Patching:

-

Identify a healthy cell under the microscope.

-

Carefully approach the cell with the patch pipette while applying positive pressure.

-

Upon contact with the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

-

-

Whole-Cell Configuration:

-

Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration.

-

-

Voltage-Clamp Recordings:

-

Hold the cell at a specific membrane potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel activity.

-

Record the resulting currents.

-

-

Drug Application:

-

Establish a stable baseline current.

-

Perfuse the bath with a solution containing SKF-96365 at the desired concentration.

-

Record the change in current amplitude to determine the inhibitory effect.

-

Wash out the drug to observe the reversibility of the block.

-

-

Data Analysis:

-

Measure the peak current amplitude before, during, and after drug application.

-

Construct concentration-response curves to determine the IC50 of SKF-96365.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the study of SKF-96365.

References

- 1. moodle2.units.it [moodle2.units.it]

- 2. hellobio.com [hellobio.com]

- 3. researchgate.net [researchgate.net]

- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SKF96365 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. SK&F 96365, a novel inhibitor of receptor-mediated calcium entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Preliminary Studies on SKF-96365 in Cell Lines: An In-depth Technical Guide

Introduction

SKF-96365 is a small molecule compound initially identified as an inhibitor of receptor-mediated calcium entry. It is now widely recognized as a blocker of store-operated Ca2+ entry (SOCE) and transient receptor potential canonical (TRPC) channels. This technical guide provides a comprehensive overview of preliminary in vitro studies investigating the effects of SKF-96365 on various cell lines, with a particular focus on cancer cells. The document summarizes key quantitative data, details experimental methodologies, and visualizes the involved signaling pathways to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Mechanism of Action

SKF-96365 exerts its cellular effects primarily by inhibiting Ca2+ influx. It acts as a non-selective inhibitor of TRP channels, SOCE, and voltage-gated Ca2+ channels. In cancer cells, this disruption of calcium homeostasis has been shown to induce cell cycle arrest, apoptosis, and autophagy. The compound has demonstrated anti-neoplastic activity in various cancer cell lines, including those from colorectal, esophageal, and glioblastoma cancers.

Quantitative Data Summary

The following tables summarize the half-maximal inhibitory concentration (IC50) values and other quantitative effects of SKF-96365 in different cancer cell lines.

Table 1: IC50 Values of SKF-96365 in Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 48 h | 10.88 | |

| HT29 | Colorectal Cancer | 48 h | 14.56 | |

| K510 | Esophageal Squamous Cell Carcinoma | 24 h | 5.58 | |

| K30 | Esophageal Squamous Cell Carcinoma | 24 h | 31.52 | |

| EC9706 | Esophageal Squamous Cell Carcinoma | 24 h | 23.78 |

Table 2: Effects of SKF-96365 on Glioblastoma Cells

| Cell Line | Effect | Concentration (µM) | Incubation Time | Observation | Reference |

| LN-229 | Cell Cycle Arrest | 20 | 18 h | Increased cell population in S and G2 phases | |

| LN-229 | Enhanced NCX Reverse Operation | 9.79 (EC50) | Not specified | Increased intracellular Ca2+ |

Experimental Protocols

This section details the methodologies for key experiments cited in the preliminary studies of SKF-96365.

Cell Viability and Proliferation Assays

1. Cell Counting Kit-8 (CCK-8) Assay:

-

Cell Seeding: Plate esophageal cancer cell lines (K510, K30, EC9706) in 96-well plates.

-

Treatment: Treat cells with varying concentrations of SKF-96365 for different time points (e.g., 24 h).

-

Assay: Add CCK-8 solution to each well and incubate.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader to determine cell viability.

2. Colony Formation Assay:

-

Cell Seeding: Seed a low density of cancer cells in 6-well plates.

-

Treatment: Treat cells with SKF-96365 for a specified period (e.g., 24 h).

Methodological & Application

Application Notes and Protocols for SKF-96365 in an In Vitro Store-Operated Calcium Entry (SOCE) Inhibition Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Store-Operated Calcium Entry (SOCE) is a crucial Ca²⁺ influx pathway in various cell types, regulating a multitude of cellular processes. The dysregulation of SOCE has been implicated in several diseases, making it an attractive target for drug discovery. SKF-96365 is a widely used pharmacological tool for studying SOCE. It is known to inhibit SOCE, although it can also affect other channels such as TRPC channels.[1][2] This document provides a detailed protocol for an in vitro assay to determine the inhibitory effect of SKF-96365 on SOCE. The protocol is based on the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM and induction of SOCE using thapsigargin, an irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[3][4][5]

Signaling Pathway of Store-Operated Calcium Entry (SOCE)

The SOCE pathway is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This depletion is sensed by STIM1, a transmembrane protein in the ER membrane. Upon Ca²⁺ dissociation, STIM1 undergoes a conformational change and translocates to ER-plasma membrane junctions. At these junctions, STIM1 activates Orai1, the pore-forming subunit of the CRAC channel, leading to an influx of extracellular Ca²⁺ into the cell. SKF-96365 is reported to inhibit this process, potentially by affecting STIM1 or TRPC channels that may be involved in SOCE.[1]

Caption: Signaling pathway of Store-Operated Calcium Entry (SOCE) and points of intervention.

Experimental Workflow for SOCE Inhibition Assay

The following diagram outlines the major steps in the in vitro SOCE inhibition assay using SKF-96365.

References

- 1. hellobio.com [hellobio.com]

- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 3. Methods for Studying Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Kinetics of the thapsigargin-induced Ca2+ mobilisation: A quantitative analysis in the HEK-293 cell line [frontiersin.org]

Application Notes and Protocols for SKF-96067 in H+/K+-ATPase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-96067, chemically known as 3-butyryl-4-(2-methylphenylamino)-8-methoxyquinoline, is a potent and reversible inhibitor of the gastric proton pump, H+/K+-ATPase.[1][2] This enzyme is the final common pathway for gastric acid secretion, making it a key target for drugs aimed at treating acid-related disorders.[3] SKF-96067 acts as a lumenally acting inhibitor, competing with potassium ions (K+) at the enzyme's binding site, particularly in an acidic environment.[1] Its inhibitory effect is pH-dependent, with increased potency at more acidic pH values, consistent with the protonated form of the compound being the active inhibitory species.[1]

These application notes provide detailed protocols for utilizing SKF-96067 as a tool to study H+/K+-ATPase activity in vitro. The provided methodologies are essential for researchers investigating the mechanism of gastric acid secretion and for professionals in drug development screening for novel proton pump inhibitors.

Data Presentation

The inhibitory effects of SKF-96067 on H+/K+-ATPase activity have been quantified in various experimental settings. The following tables summarize the key quantitative data for easy comparison.

Table 1: Inhibitory Potency of SKF-96067 on H+/K+-ATPase Activity

| Parameter | Value | Experimental Conditions | Reference |

| IC50 (K+-stimulated ATPase activity) | 1.9 µM | Lyophilized gastric vesicles, pH 7.0, 1 mM KCl | [2] |

| Ki (K+-stimulated ATPase activity) | 0.39 ± 0.05 µM | Gastric membrane vesicles, pH 7.0, competitive with K+ | [1] |

| IC50 (Initial rate of acidification) | 0.84 ± 0.24 µM | Intact gastric vesicles, measured by acridine orange quenching | [1] |

| IC50 (Steady-state acidification) | 0.06 ± 0.01 µM | Intact gastric vesicles, measured by aminopyrine accumulation | [1] |

Table 2: pH-Dependent Inhibition of K+-stimulated ATPase Activity by SKF-96067

| pH | Inhibition Type | Notes | Reference |

| 6.6 | Competitive with K+ | The protonated form of SKF-96067 is the preferred inhibitory species. | [1] |

| 7.0 | Competitive with K+ | The protonated form of SKF-96067 is the preferred inhibitory species. | [1] |

| 7.5 | Mixed | Binding of SKF-96067 and K+ are no longer mutually exclusive. | [1] |

| 8.1 | Mixed | The neutral form of SKF-96067 can likely bind simultaneously with K+. | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of H+/K+-ATPase inhibition by SKF-96067.

Caption: Experimental workflow for H+/K+-ATPase activity assay.

Experimental Protocols

The following are detailed protocols for assessing the inhibitory effect of SKF-96067 on H+/K+-ATPase activity.

Protocol 1: Preparation of H+/K+-ATPase Enriched Gastric Vesicles

This protocol describes the isolation of H+/K+-ATPase-enriched membrane vesicles from porcine or rabbit gastric mucosa, a common source for in vitro studies.

Materials:

-

Fresh porcine or rabbit stomachs

-

Homogenization Buffer: 250 mM sucrose, 0.2 mM EDTA, 10 mM Tris-HCl (pH 7.4)

-

Gradient Buffer A: 37% (w/v) sucrose, 5 mM Tris-HCl (pH 7.4)

-

Gradient Buffer B: 7.5% (w/v) Ficoll, 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

-

Storage Buffer: 250 mM sucrose, 5 mM Tris-HCl (pH 7.4)

-

Dounce homogenizer

-

Ultracentrifuge and rotors

Procedure:

-

Excise the gastric mucosa from the stomachs and wash thoroughly with cold saline.

-

Mince the tissue and homogenize in 4 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C.

-

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the resulting pellet in Homogenization Buffer.

-

Layer the resuspended pellet onto a discontinuous sucrose/Ficoll density gradient (Gradient Buffer A layered over Gradient Buffer B).

-

Centrifuge at 100,000 x g for 4 hours at 4°C.

-

Collect the white band at the interface of the two gradients, which contains the H+/K+-ATPase-enriched vesicles.

-

Dilute the collected fraction with Storage Buffer and centrifuge at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of Storage Buffer, determine the protein concentration (e.g., using the Bradford assay), and store at -80°C.

Protocol 2: In Vitro H+/K+-ATPase Inhibition Assay

This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by H+/K+-ATPase.

Materials:

-

H+/K+-ATPase enriched vesicles (from Protocol 1)

-

SKF-96067 stock solution (in DMSO)

-

Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.6, 7.0, 7.5, 8.1), 2 mM MgCl2

-

ATP solution: 2 mM ATP in water

-

KCl solution: 10 mM KCl in water

-

Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA)

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Thaw the H+/K+-ATPase enriched vesicles on ice. Dilute to a working concentration (e.g., 5-10 µg of protein per well) in the desired pH Assay Buffer.

-

In a 96-well microplate, add the diluted vesicles to each well.

-

Add varying concentrations of SKF-96067 (e.g., 0.01 µM to 100 µM) or vehicle (DMSO) to the wells. Include a control without the enzyme to measure non-enzymatic ATP hydrolysis.

-

Initiate the reaction by adding a mixture of ATP and KCl solutions to each well. The final concentrations should be 2 mM for ATP and 10 mM for KCl.[6]

-

Stop the reaction by adding the Stopping Reagent (e.g., TCA) to each well.[4]

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer the supernatant to a new plate and add the phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength (e.g., 660 nm for molybdenum blue-based assays).[6][7]

-

Calculate the amount of Pi released by comparing the absorbance to a standard curve of known phosphate concentrations.

-

Determine the percentage of inhibition for each SKF-96067 concentration and calculate the IC50 value.

Protocol 3: Proton Transport Assay using Acridine Orange

This fluorescence-based assay measures the transport of protons into the gastric vesicles, which is an indicator of H+/K+-ATPase activity.

Materials:

-

H+/K+-ATPase enriched vesicles

-

SKF-96067 stock solution

-

Assay Buffer: 150 mM KCl, 5 mM Tris-HEPES (pH 7.4)

-

Acridine Orange stock solution

-

ATP solution

-

Valinomycin stock solution (in ethanol)

-

Fluorometer

Procedure:

-

Dilute the H+/K+-ATPase enriched vesicles in the Assay Buffer.

-

Add Acridine Orange to a final concentration of 1-5 µM.

-

Add valinomycin to a final concentration of 1 µM to create a K+ gradient.

-

Add varying concentrations of SKF-96067 or vehicle to the cuvette.

-

Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493 nm, Emission: 530 nm).

-

Initiate proton transport by adding ATP to a final concentration of 1 mM.

-

Monitor the quenching of acridine orange fluorescence over time. The initial rate of quenching is proportional to the H+/K+-ATPase activity.

-

Calculate the percentage of inhibition of the initial rate of quenching for each SKF-96067 concentration and determine the IC50 value.

Conclusion

SKF-96067 is a valuable pharmacological tool for the investigation of H+/K+-ATPase function. The protocols outlined in these application notes provide a framework for researchers to reliably assess the inhibitory effects of SKF-96067 and to explore the intricacies of gastric acid secretion. The pH-dependent nature of its inhibition highlights the importance of carefully controlling experimental conditions to obtain meaningful and reproducible data. These methodologies can be adapted for high-throughput screening of new chemical entities targeting the proton pump, aiding in the discovery of novel therapeutics for acid-related pathologies.

References

- 1. SK&F 96067 is a reversible, lumenally acting inhibitor of the gastric (H+ + K+)-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Reversible H+/K+-ATPase inhibitor | TargetMol [targetmol.com]

- 3. Gastric acid secretion: activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnsbm.org [jnsbm.org]

- 5. ajpp.in [ajpp.in]

- 6. In vitro antioxidant and H+, K+-ATPase inhibition activities of Acalypha wilkesiana foliage extract - PMC [pmc.ncbi.nlm.nih.gov]

- 7. H+K+-ATPase Activity Assay Kit - Elabscience® [elabscience.com]

Application Notes and Protocols for SKF-96367 Treatment in Primary Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

SKF-96365 is a widely utilized chemical tool in cell biology and pharmacology, primarily known for its role as an inhibitor of receptor-mediated calcium entry and Transient Receptor Potential Canonical (TRPC) channels.[1][2] However, its pharmacological profile is complex, exhibiting a broad spectrum of activity that necessitates careful consideration in experimental design and data interpretation. Beyond its effects on TRPC channels, SKF-96365 has been demonstrated to potently inhibit low-voltage-activated T-type calcium channels, affect other voltage-gated calcium and potassium channels, and modulate the activity of the Na+/Ca2+ exchanger.[1][3][4] In certain cellular contexts, it can paradoxically induce an increase in intracellular calcium by triggering its release from the endoplasmic reticulum.[5][6]

These application notes provide a comprehensive overview of the multifaceted actions of SKF-96365, detailed protocols for its use in primary cell culture experiments, and a summary of its quantitative effects on various cellular targets to aid researchers in designing and interpreting their studies.

Mechanism of Action and Target Selectivity

SKF-96365 is not a specific inhibitor and its effects can be highly cell-type and context-dependent.[2] Its primary and most widely cited function is the blockade of Store-Operated Calcium Entry (SOCE) and TRPC channels.[7][8] However, researchers must be aware of its off-target effects.

Key Molecular Targets:

-

Transient Receptor Potential Canonical (TRPC) Channels: Widely used as a diagnostic tool for the involvement of TRPC channels in cellular processes.[1][2]

-

Low-Voltage-Activated (LVA) T-type Calcium Channels: SKF-96365 is a potent blocker of these channels, with IC50 values in the nanomolar range for some subtypes.[1][3]

-

Voltage-Gated Calcium Channels (VGCCs): It can also inhibit high-voltage-activated (HVA) L-type, P/Q-type, and N-type calcium channels, typically at micromolar concentrations.[3]

-

Na+/Ca2+ Exchanger (NCX): In some cell types, such as glioblastoma cells, SKF-96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium.[5][9]

-

Potassium Channels: Inhibition of certain potassium channels has also been reported.[4][7]

-

Endoplasmic Reticulum (ER) Ca2+ Pumps: In some instances, SKF-96365 can inhibit ER Ca2+-ATPase, leading to the release of calcium from internal stores.[5][6]

The following diagram illustrates the primary and secondary targets of SKF-96365.

Caption: Overview of the multiple cellular targets of SKF-96365.

Quantitative Data Summary

The following tables summarize the reported inhibitory and effective concentrations of SKF-96365 on various channels and cellular processes. These values can vary significantly depending on the cell type and experimental conditions.

Table 1: Inhibitory Concentrations (IC50) of SKF-96365 on Ion Channels

| Target Channel | Cell Type | IC50 Value | Reference(s) |

| Human Ca(V)3.1 T-type Ca2+ channels | HEK293 cells | ~560 nM | [1][3] |

| TRPC Channels (general) | Various | 5 - 30 µM | [3] |

| Store-Operated Ca2+ Entry (SOCE) | Rat Peritoneal Mast Cells | 4 µM | [10] |

| Muscarinic Cationic Current (mITRPC) | Mouse Ileal Cells | 6.5 - 14.5 µM | [4] |

| ATP-sensitive K+ channels (KATP) | Mouse Small Intestinal Smooth Muscle | 0.85 µM | [4] |

| hERG K+ Channel | Not Specified | Concentration-dependent | [8] |

| HCT116 Colorectal Cancer Cells | HCT116 | 10.88 µM (48h) | [11] |

| HT29 Colorectal Cancer Cells | HT29 | 14.56 µM (48h) | [11] |

Table 2: Effective Concentrations (EC50) of SKF-96365

| Effect | Cell Type | EC50 Value | Reference(s) |

| Enhanced reverse operation of Na+/Ca2+ exchanger (NCX) | Human Glioblastoma Cells | 9.79 µM | [5][9] |

Experimental Protocols

Protocol 1: General Guidelines for Preparing and Using SKF-96365 Stock Solutions

Materials:

-

SKF-96365 hydrochloride (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Cell culture medium appropriate for the primary cells

Procedure:

-

Reconstitution: Prepare a high-concentration stock solution of SKF-96365 (e.g., 10-50 mM) in DMSO.[2] For example, to make a 10 mM stock solution of SKF-96365 hydrochloride (M.W. 402.92 g/mol ), dissolve 4.03 mg in 1 mL of DMSO.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.[8]

-

Working Solution: On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the desired final concentration in the pre-warmed cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability or function (typically ≤ 0.1%).

-

Vehicle Control: Always include a vehicle control group in your experiments, treating cells with the same final concentration of DMSO as the SKF-96365-treated groups.

Protocol 2: Assessment of SKF-96365 Effects on Cell Viability using MTT Assay

This protocol is adapted from procedures used in studies on glioblastoma and colorectal cancer cells.[5][11][12]

Materials:

-

Primary cells of interest

-

96-well cell culture plates

-

SKF-96365 stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding: Seed primary cells in a 96-well plate at a density appropriate for the cell type and allow them to adhere and stabilize overnight.

-

Treatment: Prepare serial dilutions of SKF-96365 in culture medium to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40 µM).[12] Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of SKF-96365 or vehicle control.

-

Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Express the results as a percentage of the vehicle-treated control.

Protocol 3: Measurement of Intracellular Calcium [Ca2+]i using Fura-2 AM

This protocol is based on methods described for various cell types, including glioblastoma and dorsal root ganglion cells.[5][13]

Materials:

-

Primary cells cultured on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological saline solution, with and without Ca2+

-

SKF-96365 stock solution

-

Fluorescence imaging system equipped for ratiometric calcium imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading: Wash the cells grown on coverslips with HBSS. Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature or 37°C in the dark.

-

De-esterification: Wash the cells with HBSS to remove excess Fura-2 AM and allow for de-esterification of the dye for at least 30 minutes.

-

Baseline Measurement: Mount the coverslip onto the perfusion chamber of the fluorescence imaging system. Perfuse the cells with HBSS containing Ca2+ and record the baseline Fura-2 fluorescence ratio (F340/F380).

-

SKF-96365 Application: Perfuse the cells with HBSS containing the desired concentration of SKF-96365 and continuously record the fluorescence ratio to observe any changes in intracellular calcium.

-

Positive Control (Optional): To confirm cell responsiveness, apply a known agonist that increases intracellular calcium (e.g., a relevant neurotransmitter or a calcium ionophore like ionomycin).

-

Data Analysis: Analyze the change in the F340/F380 ratio over time. The ratio is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

SKF-96365 has been shown to modulate several key signaling pathways, often as a downstream consequence of its effects on calcium homeostasis.

SKF-96365-Induced Cell Cycle Arrest and Apoptosis

In several cancer cell lines, SKF-96365 treatment leads to cell cycle arrest and apoptosis.[5][11] This is often mediated by the activation of stress-activated protein kinases.

Caption: Signaling pathway of SKF-96365-induced cell cycle arrest.

Inhibition of the CaMKIIγ/AKT Pathway

In colorectal cancer cells, SKF-96365 has been shown to inhibit the CaMKIIγ/AKT signaling cascade, leading to apoptosis and autophagy.[11]

Caption: SKF-96365-mediated inhibition of the CaMKIIγ/AKT pathway.

Experimental Workflow for Investigating SKF-96365 Effects

The following diagram outlines a typical experimental workflow for characterizing the effects of SKF-96365 in a primary cell culture system.

Caption: A typical experimental workflow for studying SKF-96365.

Conclusion and Recommendations

SKF-96365 is a valuable pharmacological tool for studying the role of calcium signaling in a variety of cellular processes. However, its lack of specificity requires careful experimental design and interpretation of results. Researchers should:

-

Acknowledge the non-specific nature of SKF-96365 and consider its potential effects on multiple ion channels and transporters.

-

Use the lowest effective concentration to minimize off-target effects.

-

Employ multiple, complementary approaches to validate findings, such as using other pharmacological inhibitors with different mechanisms of action or genetic approaches like siRNA-mediated knockdown of specific channel subunits.

-

Always include appropriate vehicle controls in all experiments.

By following these guidelines and the detailed protocols provided, researchers can more effectively utilize SKF-96365 to unravel the complex roles of calcium signaling in primary cell function.

References

- 1. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of SKF96365 on the activities of K+ channels in mouse small intestinal smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na+/Ca2+ exchanger and increasing intracellular Ca2+ - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple effects of 1-[beta-[3-(4-methoxyphenyl)propoxy]-4-methoxyphenethyl]-1H-imidazole hydrochloride (SKF 96365) on Ca2+ signaling in MDCK cells: depletion of thapsigargin-sensitive Ca2+ store followed by capacitative Ca2+ entry, activation of a direct Ca2+ entry, and inhibition of thapsigargin-induced capacitative Ca2+ entry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SKF 96365 hydrochloride | TRPC Channels | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The TRPC channel blocker SKF 96365 inhibits glioblastoma cell growth by enhancing reverse mode of the Na(+) /Ca(2+) exchanger and increasing intracellular Ca(2+) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. SKF-96365 activates cytoprotective autophagy to delay apoptosis in colorectal cancer cells through inhibition of the calcium/CaMKIIγ/AKT-mediated pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Effects of SKF-96365, a TRPC inhibitor, on melittin-induced inward current and intracellular Ca2+ rise in primary sensory cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Electrophysiological Recording in the Presence of SKF96365

A Note on Compound Identification: The query specified SKF96067. However, our comprehensive search of scientific literature indicates that SKF96365 is the compound extensively used and characterized in electrophysiological studies. This compound is a distinct compound, identified as a reversible inhibitor of the gastric (H+ + K+)-ATPase[1][2]. Given the context of the request, these application notes and protocols will focus on SKF96365, a compound widely recognized for its effects on ion channels.

Introduction to SKF96365

SKF96365 hydrochloride is a chemical tool widely utilized in cellular electrophysiology. Initially identified as a blocker of receptor-mediated calcium entry, it is now most commonly employed as an inhibitor of store-operated Ca2+ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels[3][4][5]. However, researchers should exercise caution, as SKF96365 exhibits a broad pharmacological profile, affecting a variety of other ion channels. Understanding its full range of targets is crucial for the accurate interpretation of experimental results.

These application notes provide a comprehensive overview of the use of SKF96365 in electrophysiological recordings, including its mechanism of action on various ion channels, detailed experimental protocols, and quantitative data on its efficacy.

Mechanism of Action and Pharmacological Profile

SKF96365 is not a selective TRPC channel blocker. Its effects extend to other ion channels, making it a multifaceted pharmacological tool. A summary of its known targets is presented below.

Primary and Off-Target Effects of SKF96365:

-

TRPC Channels: SKF96365 is widely used as an antagonist of TRPC channels, which are involved in store-operated and receptor-operated calcium entry[3][4].

-

Store-Operated Ca2+ Entry (SOCE): It is a known inhibitor of SOCE, a critical Ca2+ influx pathway in many cell types[5].

-

Voltage-Gated Calcium Channels (VGCCs): SKF96365 is a potent blocker of low-voltage-activated (LVA) T-type calcium channels, with a particularly high affinity for CaV3.1 channels (IC50 ≈ 560 nM)[4][6]. It also inhibits high-voltage-activated (HVA) L-type, P/Q-type, and N-type calcium channels at micromolar concentrations[4].

-

Na+/Ca2+ Exchanger (NCX): In some cell types, such as glioblastoma cells, SKF96365 can enhance the reverse mode of the NCX, leading to an increase in intracellular calcium[4].

-

Voltage-Gated Sodium Channels (VGSCs): Studies have shown that SKF96365 can inhibit voltage-gated sodium currents in a use-dependent manner.

-

Potassium Channels: There is evidence to suggest that SKF96365 can also block certain potassium channels.

The following diagram illustrates the primary and key off-target effects of SKF96365 on cellular calcium signaling.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of SKF96365 on various ion channels as reported in the literature.

Table 1: Inhibitory Effects of SKF96365 on Voltage-Gated Calcium Channels

| Channel Subtype | Cell Type | IC50 / % Inhibition | Reference |

| hCaV3.1 (T-type) | HEK293 | ~560 nM | [3][4] |

| hCaV3.2 (T-type) | HEK293 | 86.3 ± 0.1% inhibition at 1 µM | [3] |

| hCaV3.3 (T-type) | HEK293 | Complete block at 10 µM | [3] |

| Native CaV3.1 | Rat Cerebellar Purkinje Cells | Significant inhibition | [3] |

| L-type | GH3 pituitary cells, smooth muscle | Inhibition reported | [4] |

| P/Q-type | Recombinant | Inhibition at 10 µM | [3] |

| N-type | Recombinant | Inhibition at 10 µM | [3] |

Table 2: Effects of SKF96365 on Other Channels and Transporters

| Target | Cell Type | EC50 / Effect | Reference |

| TRPC Channels | Various | Widely used as a blocker (µM range) | [3][4] |

| Na+/Ca2+ Exchanger (reverse mode) | Glioblastoma cells | EC50 of 9.79 µM for enhancement | [4] |

| Voltage-Gated Na+ Channels | Rat ventricular myocytes | IC50 of 1.36 µM at 0.5 Hz |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of T-type Calcium Channels in HEK293 Cells

This protocol is adapted from studies investigating the effects of SKF96365 on recombinant T-type calcium channels expressed in HEK293 cells[3].

1. Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the desired CaV3.x channel subtype.

-

Plate cells onto glass coverslips 24-48 hours before recording.

-

Use a reporter plasmid (e.g., encoding a fluorescent protein) to identify transfected cells.

2. Solutions:

-

External Solution (in mM): 2 CaCl2, 1 MgCl2, 10 HEPES, 40 TEA-Cl, 92 CsCl, 10 glucose. Adjust pH to 7.4 with CsOH. Osmolarity ~305 mOsm.

-

Internal Pipette Solution (in mM): 130 Cs-methanesulfonate, 11 EGTA, 10 HEPES, 2 MgCl2, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH. Osmolarity ~290 mOsm.

-

SKF96365 Stock Solution: Prepare a 100 mM stock in autoclaved water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment[3].

3. Electrophysiological Recording:

-

Perform whole-cell patch-clamp recordings at room temperature (20-22°C).

-

Use borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Obtain a giga-ohm seal and establish the whole-cell configuration.

-

Compensate for capacitive transients and series resistance (70-85%).

-

Use a P/4 protocol for online leak subtraction or perform offline subtraction.

-

Voltage Protocol for T-type Channels:

-

Hold the cell at a potential of -100 mV.

-

Apply depolarizing voltage steps (e.g., 150 ms duration) from -80 mV to +10 mV in 5 mV increments to generate current-voltage (I-V) relationships.

-

4. Data Acquisition and Analysis:

-

Record currents using an appropriate amplifier and data acquisition software.

-

Filter data at 2 kHz and sample at 10-20 kHz.

-

Analyze the peak inward current at each voltage step to construct I-V curves.

-

Apply SKF96365 via a perfusion system and record the change in current amplitude.

-

Calculate the percentage of inhibition and, if applicable, the IC50 value.

The following diagram outlines the general workflow for a whole-cell patch-clamp experiment with SKF96365.

Protocol 2: Recording from Brain Slices

This protocol is a general guide for recording native T-type currents from cerebellar Purkinje cells in brain slices, as described in the literature[3].

1. Slice Preparation:

-

Anesthetize and decapitate the animal in accordance with institutional guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) protective cutting solution.

-

Protective Cutting Solution (in mM): 50 sucrose, 92 NaCl, 5 KCl, 26 NaHCO3, 1.25 NaH2PO4, 0.5 CaCl2, 7 MgSO4, 15 glucose, 1 kynurenate.

-

Prepare sagittal cerebellar slices (e.g., 300 µm thick) using a vibratome.

-

Transfer slices to a recovery chamber with oxygenated bicarbonate-buffered saline (BBS) at 34°C for at least 1 hour.

-

BBS (in mM): 125 NaCl, 3 KCl, 26 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 20 glucose, 1 kynurenate, 0.1 picrotoxin.

2. Electrophysiological Recording:

-

Transfer a slice to the recording chamber and perfuse with oxygenated BBS.

-

Visualize Purkinje cells using DIC microscopy.

-

Perform whole-cell patch-clamp recordings as described in Protocol 1.

-

Internal Pipette Solution for Native Currents (in mM): 140 Cs-methanesulfonate, 5 TEA-Cl, 0.5 MgCl2, 10 HEPES, 4 MgATP, 0.5 Na3GTP, 0.3 EGTA. Adjust pH to 7.3.

-

Use a voltage protocol appropriate for isolating T-type currents (e.g., holding at -90 mV and stepping to various depolarized potentials).

Concluding Remarks

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | Reversible H+/K+-ATPase inhibitor | TargetMol [targetmol.com]

- 3. selleckchem.com [selleckchem.com]

- 4. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleck.co.jp [selleck.co.jp]

- 6. The transient receptor potential channel antagonist SKF96365 is a potent blocker of low-voltage-activated T-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Troubleshooting SKF96067 solubility and stability in media

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to address solubility and stability challenges when working with the store-operated calcium entry (SOCE) inhibitor, SKF-96067.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing SKF-96067 stock solutions?

A1: SKF-96067 is most effectively dissolved in an organic solvent for creating a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. It is a polar aprotic solvent capable of dissolving a wide range of compounds, including those with hydrophobic properties.

Q2: I observed a precipitate immediately after diluting my SKF-96067 DMSO stock into my aqueous cell culture medium. What is the cause and how can I prevent this?

A2: This is a common issue known as "solvent shock," which occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of solution.

To prevent this, you should:

-

Perform Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, dilute your concentrated DMSO stock into a small volume of pre-warmed (37°C) cell culture medium. Then, add this intermediate dilution to the final volume of your experimental medium.

-

Ensure Rapid Mixing: When adding the compound to the medium, gently vortex or swirl the medium to ensure the compound is dispersed quickly, preventing localized high concentrations.

-

Warm the Medium: Using pre-warmed media can sometimes improve the solubility of compounds.

-

Check Final Concentration: Ensure your final experimental concentration does not exceed the aqueous solubility limit of SKF-96067.

Q3: What is the maximum recommended final concentration of DMSO in the cell culture medium?

A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and should not exceed 1%. It is critical to include a vehicle control in your experiments, which consists of the medium with the same final DMSO concentration but without SKF-96067, to account for any effects of the solvent on the cells.

Q4: How stable is SKF-96067 in cell culture media at 37°C during a multi-day experiment?

A4: There is limited publicly available quantitative data on the long-term stability of SKF-96067 in various cell culture media at 37°C. The stability of a small molecule in culture can be influenced by factors such as media composition (pH, presence of serum proteins) and cellular metabolism. For multi-day experiments, it is best practice to either replace the medium with freshly prepared SKF-96067 at regular intervals (e.g., every 24-48 hours) or to perform a stability study under your specific experimental conditions. A general protocol for assessing stability is provided in the "Experimental Protocols" section.

Q5: My experimental results with SKF-96067 are inconsistent. What are the potential causes?

A5: Inconsistent results can stem from several factors related to the compound's solubility and stability:

-

Compound Precipitation: Micro-precipitation, which may not be visible to the naked eye, can lead to a lower effective concentration of the compound in your experiment.

-

Stock Solution Degradation: Improper storage or repeated freeze-thaw cycles of the DMSO stock solution can lead to degradation of the compound.

-

Instability in Media: The compound may be degrading over the course of your experiment.

-

Inaccurate Pipetting: Errors in pipetting small volumes of concentrated stock can lead to significant variations in the final concentration.

Troubleshooting Guide

| Issue | Potential Cause | Recommended Solution |

| Precipitate forms immediately upon dilution into media. | Solvent Shock: Rapid dilution of a concentrated DMSO stock into an aqueous medium. | 1. Use a two-step or serial dilution method. 2. Add the stock solution to pre-warmed media while gently vortexing. 3. Do not exceed the compound's aqueous solubility limit. |

| Media becomes cloudy during incubation. | Delayed Precipitation: The compound is coming out of solution over time at 37°C. | 1. Lower the final working concentration of SKF-96067. 2. Visually inspect plates under a microscope before and during the experiment. 3. Consider using a formulation with a solubilizing agent if compatible with your assay. |

| Low or no biological activity observed. | Compound Degradation: The compound may not be stable under your experimental conditions. | 1. Prepare fresh working solutions for each experiment from a properly stored stock. 2. For long-term experiments, replenish the media with fresh compound every 24-48 hours. 3. Perform a stability test to determine the compound's half-life in your media (see protocols below). |

| Precipitation: The effective concentration is lower than intended. | 1. Follow the recommendations for preventing precipitation. 2. Centrifuge the final working solution before adding to cells and test the supernatant. | |

| High background or off-target effects. | Solvent (DMSO) Toxicity: The final concentration of DMSO is too high. | 1. Ensure the final DMSO concentration is <0.5%. 2. Run a vehicle control with the same DMSO concentration to assess solvent toxicity. |

Quantitative Data Summary

The following table summarizes the known solubility data for SKF-96067. Note that aqueous solubility is significantly lower than in organic solvents.

| Solvent | Concentration | Notes |

| DMSO | 40 mg/mL[1] | A high-concentration stock can be prepared.[1] |

| Aqueous Buffer (e.g., PBS, Media) | Significantly lower than in DMSO | The exact limit can vary based on pH, temperature, and media components. A preliminary solubility test is highly recommended. |

Experimental Protocols

Protocol 1: Preparation of SKF-96067 Stock and Working Solutions

-

Stock Solution Preparation (e.g., 40 mg/mL in DMSO):

-

Accurately weigh the desired amount of SKF-96067 powder.

-

Add the appropriate volume of high-purity DMSO to achieve a 40 mg/mL concentration.

-

Vortex or sonicate gently in a water bath until the solid is completely dissolved. Visually inspect against a light source to ensure no particulates remain.

-

Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes.

-

Store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Working Solution Preparation (Two-Step Dilution Method):

-

Step 1 (Intermediate Dilution): Thaw a single aliquot of the DMSO stock solution. Dilute it 1:10 or 1:100 in pre-warmed (37°C) sterile cell culture medium. Mix gently but thoroughly.

-

Step 2 (Final Dilution): Add the required volume of the intermediate dilution to your final volume of pre-warmed cell culture medium while gently swirling to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5%.

-

Protocol 2: General Method for Assessing SKF-96067 Stability in Cell Culture Media

This protocol provides a framework for determining the stability of SKF-96067 in your specific experimental setup.

-

Preparation: Prepare a working solution of SKF-96067 in your cell culture medium at the highest concentration you plan to use.

-

Incubation: Aliquot the solution into sterile tubes for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48, 72 hours). Place the samples in a 37°C incubator under the same conditions as your experiment (e.g., 5% CO₂). The sample for time 0 should be frozen immediately at -80°C.

-

Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation.

-

Sample Analysis: After collecting all time points, analyze the concentration of the remaining SKF-96067 in each sample. High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for this analysis.

-

Data Interpretation: Plot the concentration of SKF-96067 versus time to determine the degradation rate and calculate the compound's half-life in your specific media.

Visualizations

Signaling Pathway: Inhibition of Store-Operated Calcium Entry (SOCE)

Caption: Mechanism of SKF-96067 action on the Store-Operated Calcium Entry (SOCE) pathway.

Experimental Workflow: Troubleshooting Precipitation

Caption: A logical workflow for diagnosing and solving SKF-96067 precipitation issues.

Logical Relationship: Stock Solution Best Practices

Caption: Key best practices for preparing and storing SKF-96067 stock solutions.

References

Technical Support Center: Navigating SKF-96365-Induced Cytotoxicity in Cell Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with SKF-96365 in cell-based assays. All information is intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of SKF-96365?

SKF-96365 was initially identified as a blocker of receptor-mediated calcium entry (RMCE) and is widely used as an inhibitor of store-operated Ca2+ entry (SOCE) and Transient Receptor Potential Canonical (TRPC) channels.[1][2][3] However, it is a non-selective inhibitor and has been shown to block other channels, including voltage-gated Ca2+ channels (T-type, L-type, N-type, P/Q-type) and potassium channels.[1][4] Its effects on intracellular calcium homeostasis can vary depending on the cell type and experimental conditions.[2]

Q2: Is SKF-96365 expected to be cytotoxic?

Yes, SKF-96365 can induce cytotoxicity in various cell lines. This is often linked to its ability to disrupt intracellular Ca2+ homeostasis, leading to downstream events such as cell cycle arrest, apoptosis, and autophagy.[3][5][6][7]

Q3: At what concentrations is SKF-96365 typically used, and what are the reported IC50 values for cytotoxicity?

The working concentration of SKF-96365 in cell-based assays typically ranges from 1 µM to 100 µM.[1][8] The half-maximal inhibitory concentration (IC50) for its effects on ion channels and cell viability varies significantly between cell lines. For instance, the IC50 for inhibition of RMCE is in the range of 8-12 µM.[9] For cytotoxicity, IC50 values of 10.88 µM in HCT116 cells and 14.56 µM in HT29 cells have been reported after 48 hours of exposure.[7] In glioblastoma cells, it has an EC50 of 9.79 μM for enhancing the reverse operation of the Na+/Ca2+ exchanger.[5][10]

Q4: Can SKF-96365 induce apoptosis?

Yes, SKF-96365 has been shown to induce apoptosis in several cancer cell lines, including colorectal cancer and glioblastoma.[3][5][6] This is often associated with the activation of caspase cascades and can be a desired outcome in cancer research. In some contexts, it can also protect against apoptosis, for example, in PC12 cells injured with MPP+.[2][11]

Q5: Does SKF-96365 have other effects on cellular processes besides blocking calcium channels?

Beyond its effects on calcium channels, SKF-96365 can modulate various signaling pathways. It has been shown to inhibit the calcium/calmodulin-dependent protein kinase IIγ (CaMKIIγ)/AKT signaling cascade.[2][3][6] It can also induce cytoprotective autophagy in some cancer cells.[3][6] Furthermore, in glioblastoma cells, it can enhance the reverse mode of the Na+/Ca2+ exchanger (NCX), leading to increased intracellular calcium and subsequent cytotoxicity.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered when using SKF-96365 in cell assays.

| Problem | Potential Cause | Suggested Solution |

| High levels of unexpected cytotoxicity at low concentrations. | Cell line is highly sensitive to disruptions in calcium homeostasis. | Perform a dose-response curve starting from a very low concentration (e.g., 0.1 µM) to determine the optimal non-toxic or desired toxic concentration for your specific cell line and experimental timeframe. |

| Off-target effects of SKF-96365 on other ion channels or cellular processes. | Consider using a more specific inhibitor for your target of interest if available. Validate your findings with a secondary, structurally unrelated inhibitor or with genetic approaches (e.g., siRNA knockdown of the target channel). | |

| Inconsistent results between experiments. | Variability in cell density, passage number, or health. | Standardize your cell culture conditions, including seeding density and passage number. Ensure cells are healthy and in the logarithmic growth phase before treatment. |

| Degradation of SKF-96365 stock solution. | Prepare fresh stock solutions of SKF-96365 in an appropriate solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light. | |

| No observable effect at expected concentrations. | The cellular process under investigation is not dependent on the channels blocked by SKF-96365 in your cell model. | Confirm the expression and functionality of the target channels (e.g., TRPC channels) in your cell line. |

| Insufficient incubation time. | Increase the incubation time with SKF-96365. Time-course experiments are recommended to determine the optimal treatment duration. | |

| Observed effects are opposite to what is expected (e.g., increased cell survival). | SKF-96365 can have protective effects in certain contexts, such as protecting neuronal cells from specific toxins.[11] | Carefully review the literature for studies using similar cell types and experimental conditions. The effect of SKF-96365 can be highly context-dependent. |

| Induction of cytoprotective autophagy. | Investigate markers of autophagy (e.g., LC3-II conversion) to determine if this mechanism is at play. Co-treatment with an autophagy inhibitor (e.g., chloroquine) may reveal the underlying cytotoxic effect.[6] |

Quantitative Data Summary

The following tables summarize the reported concentrations and cytotoxic effects of SKF-96365 in different cell lines.

Table 1: Effective Concentrations and IC50 Values of SKF-96365

| Cell Line | Effect | Concentration / IC50 | Reference |

| Human Platelets | Inhibition of Receptor-Mediated Ca2+ Entry | IC50: 8.5 - 11.7 µM | [9] |

| HEK293 (expressing hCaV3.1) | Inhibition of T-type Ca2+ channels | IC50: ~560 nM | [1] |

| PC12 | Protection against MPP+ induced cytotoxicity | 10 µM and 50 µM | [8][11] |

| LN-229 (Glioblastoma) | Suppression of cell viability | Concentration-dependent (tested up to 40 µM) | [5][10] |

| LN-229 (Glioblastoma) | Enhanced reverse mode of NCX | EC50: 9.79 µM | [5][10] |

| HCT116 (Colorectal Cancer) | Inhibition of cell growth | IC50: 10.88 µM (48h) | [7] |

| HT29 (Colorectal Cancer) | Inhibition of cell growth | IC50: 14.56 µM (48h) | [7] |

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[12][13]

-

Materials:

-

Cells of interest

-

96-well cell culture plates

-

Complete culture medium

-

SKF-96365

-